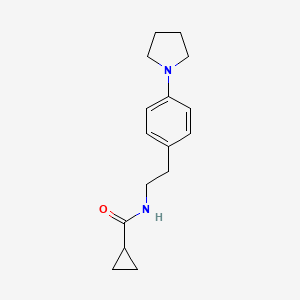

N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide

CAS No.: 953170-86-0

Cat. No.: VC4595165

Molecular Formula: C16H22N2O

Molecular Weight: 258.365

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953170-86-0 |

|---|---|

| Molecular Formula | C16H22N2O |

| Molecular Weight | 258.365 |

| IUPAC Name | N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]cyclopropanecarboxamide |

| Standard InChI | InChI=1S/C16H22N2O/c19-16(14-5-6-14)17-10-9-13-3-7-15(8-4-13)18-11-1-2-12-18/h3-4,7-8,14H,1-2,5-6,9-12H2,(H,17,19) |

| Standard InChI Key | YETLTDNXMWIKPN-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3CC3 |

Introduction

N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide is a complex organic compound featuring a pyrrolidine ring, a phenethyl group, and a cyclopropanecarboxamide moiety. This compound has garnered significant interest in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. It is primarily used as a building block in the synthesis of more complex molecules and is studied for various therapeutic applications, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide typically involves several key steps, utilizing various organic chemistry methods. In industrial settings, optimization techniques such as continuous flow synthesis and catalyst use are employed to enhance yield and purity. The conditions for these reactions may vary depending on the specific reagents used, but they typically require controlled temperatures and reaction times to ensure successful synthesis.

Synthesis Steps

-

Starting Materials: The synthesis begins with appropriate starting materials, often involving a pyrrolidine derivative and a phenethyl moiety.

-

Coupling Reactions: The pyrrolidine and phenethyl components are coupled using suitable reagents.

-

Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety is introduced through further chemical transformations.

Potential Applications

N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide has several potential applications in both academic and industrial research settings. Its unique structure allows it to be used as a building block for synthesizing more complex molecules with therapeutic potential. Research continues into optimizing its synthesis and exploring its full range of biological activities, particularly in areas such as antimicrobial and anticancer treatments.

Potential Therapeutic Areas

| Therapeutic Area | Potential Use |

|---|---|

| Antimicrobial | Inhibiting microbial growth |

| Anticancer | Targeting cancer cell lines |

| Neuropharmacology | Modulating neurotransmitter systems |

Mechanism of Action

The mechanism of action for N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide involves its interaction with biological targets at the molecular level. It is hypothesized that the compound may exert effects through modulation of receptor activity or interference with specific metabolic pathways. Compounds with similar structures often interact with neurotransmitter systems or cellular signaling pathways, suggesting implications in neuropharmacology or cancer treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume